molecular formula C14H17N3 B1425753 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine CAS No. 1488761-99-4

2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No. B1425753
M. Wt: 227.3 g/mol
InChI Key: DMIIONIYJHMLJI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its role or use in various applications.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the overall yield of the reaction. The synthesis could be analyzed in terms of its efficiency, cost-effectiveness, and environmental impact.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and conformation. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS). The chemical properties would include reactivity, stability, and acidity or basicity.


Scientific Research Applications

Chemical Synthesis and Material Applications

Research on compounds structurally related to 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine has focused on their utility as raw materials in the fine organic synthesis industry. Such compounds, including amino-1,2,4-triazoles, serve as essential precursors in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their versatility extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their broad applicability in applied sciences, biotechnology, energy, and chemistry. These materials' significance is underscored by their incorporation into various agricultural and medical products, showcasing their foundational role in developing plant protection products and pharmaceuticals, such as antimicrobials and cardiological drugs (Nazarov et al., 2021).

Anticancer and Anti-inflammatory Applications

Indazole derivatives, including the core structure of 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine, have been identified for their promising anticancer and anti-inflammatory activities. These compounds have been found to inhibit protein kinases and show potential in treating neurodegenerative disorders. Their pharmacological importance is highlighted by the development of novel indazole-based therapeutic agents, demonstrating the scaffold's capability to form compounds with significant therapeutic value (Denya et al., 2018).

Safety And Hazards

This would involve studying the toxicity, flammability, and environmental impact of the compound. It would include information on safe handling and disposal procedures.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have access to a laboratory or research facility, you might consider conducting some of these analyses yourself under the guidance of a qualified scientist or researcher. Always remember to follow safety protocols when handling chemicals.


properties

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydroindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-10-6-8-11(9-7-10)17-14(15)12-4-2-3-5-13(12)16-17/h6-9H,2-5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIIONIYJHMLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CCCCC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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